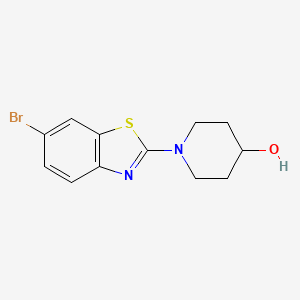![molecular formula C18H23F3N4O B6444323 N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2548993-79-7](/img/structure/B6444323.png)
N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. Oxazole rings are found in many biologically active compounds and are used as intermediates in the synthesis of new chemical entities in medicinal chemistry .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms. The presence of these rings, along with the oxazole ring, likely contributes to the compound’s biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxazole, piperidine, and pyridine rings. The oxazole ring, in particular, is known to undergo a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the oxazole, piperidine, and pyridine rings. For example, oxazoles are generally stable and have a boiling point of 69 °C .Applications De Recherche Scientifique
Antibacterial Activity
Imidazole derivatives, including our compound, have demonstrated antibacterial properties. Researchers have explored their potential as novel antibiotics due to their ability to inhibit bacterial growth. These compounds may target specific bacterial enzymes or cell structures, making them promising candidates for combating bacterial infections .
Antimycobacterial Activity
Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a global health concern. Some imidazole-containing compounds exhibit antimycobacterial activity. Our compound could potentially contribute to the development of new anti-TB drugs .
Anti-Inflammatory Effects
Imidazoles have been investigated for their anti-inflammatory properties. They may modulate immune responses and reduce inflammation. Our compound might play a role in managing inflammatory conditions .
Antitumor Potential
Certain imidazole derivatives exhibit antitumor effects. Researchers have explored their impact on cancer cell growth, apoptosis, and angiogenesis. Investigating our compound’s antitumor activity could lead to novel cancer therapies .
Antidiabetic Properties
Imidazole-based compounds have been studied for their potential in managing diabetes. They may influence glucose metabolism, insulin sensitivity, or pancreatic function. Our compound could contribute to diabetes research .
Antioxidant Activity
Imidazoles may act as antioxidants, protecting cells from oxidative stress. Investigating our compound’s antioxidant potential could shed light on its role in cellular health .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N4O/c1-12-15(13(2)26-23-12)11-25-9-5-6-14(10-25)24(3)17-16(18(19,20)21)7-4-8-22-17/h4,7-8,14H,5-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNUTJNXSUXVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444243.png)
![4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444250.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine](/img/structure/B6444251.png)
![6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane](/img/structure/B6444258.png)
![5-fluoro-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine](/img/structure/B6444266.png)
![4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444272.png)
![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{thieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B6444285.png)

![N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444300.png)
![4-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444306.png)
![4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6444312.png)
![N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444319.png)
![5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6444333.png)
![N,N-dimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444344.png)